Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Mode of Action
The mode of action of Methyl pyrazolo[1,5-a]pyridine-3-carboxylate involves a series of chemical reactions. The compound undergoes a nucleophilic attack on the residual carbonyl group, leading to the formation of products through an addition-elimination mechanism . This interaction results in changes at the molecular level, affecting the compound’s overall activity .
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to act as antimetabolites in purine biochemical reactions .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence intensities decrease under continuous excitation, indicating photobleaching performance . Additionally, the compound’s stability under exposure to extreme pH has been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of aminopyrazoles with various carbonyl compounds. One common method includes the condensation of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents like ethanol or acetonitrile, with catalysts such as FeCl3 or polyvinyl pyrrolidine to accelerate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocycles with similar reactivity and applications.
Uniqueness: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for further study .
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBULDVRGTTWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562506 | |
Record name | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63237-84-3 | |
Record name | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 3-fluoropyrazolo[1,5-a]pyridines?
A1: While the provided research papers [, ] do not delve into the specific applications of 3-fluoropyrazolo[1,5-a]pyridines, the presence of fluorine atoms in organic molecules often significantly impacts their chemical and biological properties. This modification can lead to altered metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds valuable in drug discovery and development.
Q2: What is the advantage of the presented method for synthesizing 3-fluoropyrazolo[1,5-a]pyridines?
A2: Although the research papers [, ] do not explicitly compare their method with other existing methods, they present a novel approach for synthesizing 3-fluoropyrazolo[1,5-a]pyridines by using readily available methyl pyrazolo[1,5-a]pyridine-3-carboxylates as starting materials. This approach offers a potentially more efficient and scalable route for synthesizing this class of compounds.
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